molecular formula C4H6N2O2Si B13755948 Diisocyanatodimethylsilane CAS No. 5587-62-2

Diisocyanatodimethylsilane

Cat. No.: B13755948
CAS No.: 5587-62-2
M. Wt: 142.19 g/mol
InChI Key: ICFCQEJDICSLOV-UHFFFAOYSA-N
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Description

Diisocyanatodimethylsilane is a chemical compound with the molecular formula C₄H₆N₂O₂Si. It is characterized by the presence of two isocyanate groups attached to a silicon atom, making it a unique organosilicon compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH₃)₂SiCl₂+COCl₂+NH₃(CH₃)₂Si(NCO)₂+HCl\text{(CH₃)₂SiCl₂} + \text{COCl₂} + \text{NH₃} \rightarrow \text{(CH₃)₂Si(NCO)₂} + \text{HCl} (CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .

Chemical Reactions Analysis

Types of Reactions

Diisocyanatodimethylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.

    Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.

    Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.

    Substitution: Involves nucleophiles like alcohols or amines under mild conditions.

Major Products

Scientific Research Applications

Diisocyanatodimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.

    Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and elastomers.

    Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.

    Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible foams and coatings

Uniqueness

Diisocyanatodimethylsilane is unique due to its silicon backbone, which imparts distinct properties compared to other diisocyanates. The presence of silicon can enhance the thermal stability and flexibility of the resulting polymers, making it valuable for specific applications in materials science and engineering .

Properties

CAS No.

5587-62-2

Molecular Formula

C4H6N2O2Si

Molecular Weight

142.19 g/mol

IUPAC Name

diisocyanato(dimethyl)silane

InChI

InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3

InChI Key

ICFCQEJDICSLOV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N=C=O)N=C=O

Origin of Product

United States

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